N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the morpholine group: This step might involve nucleophilic substitution reactions where a morpholine derivative is introduced.
Attachment of the acetamide group: This can be done through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate signaling pathways.
Pathways: Affecting cellular pathways related to growth, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-[2-(piperidin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide
- N-(2,4-dichlorophenyl)-2-[2-(pyrrolidin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide
Uniqueness
N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide is unique due to the presence of the morpholine ring, which can impart distinct chemical and biological properties compared to its analogs with different heterocyclic rings.
Properties
Molecular Formula |
C15H16Cl2N4O3 |
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Molecular Weight |
371.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(2-morpholin-4-yl-5-oxo-1,4-dihydroimidazol-4-yl)acetamide |
InChI |
InChI=1S/C15H16Cl2N4O3/c16-9-1-2-11(10(17)7-9)18-13(22)8-12-14(23)20-15(19-12)21-3-5-24-6-4-21/h1-2,7,12H,3-6,8H2,(H,18,22)(H,19,20,23) |
InChI Key |
CYLNXQDPBDFDAT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(C(=O)N2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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